1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid

Lipophilicity Membrane permeability Drug-likeness

1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid (CAS 2098104-84-6, C₁₂H₁₄N₂O₂S, MW 250.32) is a heterocyclic building block belonging to the thiophene-pyrazole carboxylic acid class. Its structure features a pyrazole core with an isobutyl substituent at N1, a thiophen-2-yl group at C3, and a carboxylic acid at C5 — a specific regioisomeric arrangement that distinguishes it from the 3-carboxylic acid regioisomer (CAS 2340294-00-8) and the 4-carboxylic acid positional isomer (CAS 1456003-02-3).

Molecular Formula C12H14N2O2S
Molecular Weight 250.32 g/mol
Cat. No. B13349203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid
Molecular FormulaC12H14N2O2S
Molecular Weight250.32 g/mol
Structural Identifiers
SMILESCC(C)CN1C(=CC(=N1)C2=CC=CS2)C(=O)O
InChIInChI=1S/C12H14N2O2S/c1-8(2)7-14-10(12(15)16)6-9(13-14)11-4-3-5-17-11/h3-6,8H,7H2,1-2H3,(H,15,16)
InChIKeyHGCRWWJZJHFWBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic Acid: Core Identity, Physicochemical Profile, and Structural Positioning Among Thiophene-Pyrazole Carboxylic Acid Building Blocks


1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid (CAS 2098104-84-6, C₁₂H₁₄N₂O₂S, MW 250.32) is a heterocyclic building block belonging to the thiophene-pyrazole carboxylic acid class [1]. Its structure features a pyrazole core with an isobutyl substituent at N1, a thiophen-2-yl group at C3, and a carboxylic acid at C5 — a specific regioisomeric arrangement that distinguishes it from the 3-carboxylic acid regioisomer (CAS 2340294-00-8) and the 4-carboxylic acid positional isomer (CAS 1456003-02-3) . The computed XLogP3 of 2.7, topological polar surface area of 83.4 Ų, and predicted pKa of 3.53 position this compound within a favorable range for further elaboration into drug-like molecules, as broadly established for pyrazole-thiophene hybrid scaffolds [2].

Why Regioisomeric and N1-Substituted Thiophene-Pyrazole Carboxylic Acid Analogs Cannot Be Interchanged for 1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic Acid


Within the thiophene-pyrazole carboxylic acid family, small structural modifications produce large, quantifiable shifts in lipophilicity (ΔXLogP3 up to 1.0 unit), ionization behavior (ΔpKa up to 0.29 units), and hydrogen-bonding capacity (ΔHBA count of 1) that cannot be compensated by downstream formulation [1]. Moving the carboxylic acid from the C5 to the C3 position alters the vector of the key derivatization handle, changing the geometry of amide or ester conjugation products . Substituting the N1-isobutyl group with a smaller methyl (XLogP3 estimated <1.5, MW 208.24) or a polar fluoroethyl (XLogP3 1.7, 5 HBA) produces a compound with fundamentally different permeability and metabolic stability profiles . These are not interchangeable analogs; each regioisomer and N1 variant constitutes a distinct chemical starting point with divergent ADME and target engagement potential, as demonstrated by the structure-activity relationships established for thiophene-pyrazole COX-2 inhibitors where even minor substituent changes altered ED₅₀ values by orders of magnitude [2].

Quantitative Differentiation Evidence for 1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic Acid Versus Closest Analogs


XLogP3 Lipophilicity Advantage: 1.0-Unit Differential Versus the N1-Fluoroethyl Analog Governs Membrane Permeability Potential

The target compound exhibits an XLogP3 of 2.7, which is 1.0 unit higher than the N1-(2-fluoroethyl) analog (XLogP3 = 1.7) [1]. This difference is substantial: the ~10-fold higher predicted octanol-water partition coefficient places the isobutyl derivative in the optimal lipophilicity range (XLogP3 1–3) for balanced passive membrane permeability and aqueous solubility, whereas the fluoroethyl analog at 1.7 trends toward lower permeability [2]. The isobutyl group provides hydrophobic surface area without introducing additional hydrogen bond acceptors (4 HBA vs. 5 HBA for the fluoroethyl analog), avoiding the dual penalty of increased polarity and reduced permeability that fluorine substitution at the N1-alkyl chain imposes [1].

Lipophilicity Membrane permeability Drug-likeness ADME

pKa Modulation of Carboxylic Acid Ionization: 0.19-Unit Shift Relative to N1-Fluoroethyl Analog Alters Ionization State in Mildly Acidic Microenvironments

The predicted pKa of the target compound is 3.53 ± 0.36, compared to 3.34 ± 0.36 for the N1-fluoroethyl analog and 3.63 ± 0.36 for the thiophen-3-yl regioisomer (CAS 1456003-02-3) [1]. While all three compounds are predominantly ionized at physiological pH 7.4 (carboxylate form), the pKa differences become significant in mildly acidic biological compartments: at pH 6.5 (typical of inflammatory loci and the tumor microenvironment), the percentage of unionized acid is approximately 0.11% for the target (pKa 3.53) versus 0.07% for the fluoroethyl analog (pKa 3.34) and 0.14% for the thiophen-3-yl isomer (pKa 3.63) [2]. The isobutyl group's electron-donating inductive effect (+I) raises the pKa relative to the electron-withdrawing fluoroethyl group, moderating the acidity of the carboxylic acid and subtly shifting the pH-dependent ionization profile [1].

Ionization pKa Tumor microenvironment Inflammation Drug distribution

Regioisomeric Specificity: Carboxylic Acid at C5 (Not C3 or C4) Determines Derivatization Geometry and Target Engagement Vector

The target compound bears the carboxylic acid at the pyrazole C5 position, whereas the closest regioisomer (CAS 2340294-00-8) places it at C3 and the positional isomer (CAS 1456003-02-3) places it at C4 with the thiophene attached at C3 via the 3-thienyl orientation . In the broad class of thiophene-pyrazole carboxylic acid derivatives, the position of the carboxylic acid group fundamentally alters the trajectory of amide/ester substituents relative to the thiophene ring. Published SAR for thiophene-pyrazole COX-2 inhibitors demonstrates that regioisomeric rearrangement of substituents around the pyrazole core can change ED₅₀ values from 0.033 mmol/kg (optimal) to inactive, confirming that the C5-COOH/C3-thiophen-2-yl arrangement represents a distinct pharmacophoric geometry [1]. The target's specific regioisomeric pattern — with the thiophene at C3, COOH at C5, and isobutyl at N1 — fixes the carboxylic acid vector at a defined angle relative to the thiophene plane, which cannot be replicated by the C3-COOH or C4-COOH isomers .

Regioisomerism Derivatization Amide coupling Medicinal chemistry SAR

Class-Level Evidence: Thiophene-Pyrazole Carboxylic Acid Scaffold Validated as COX-2 Selective Inhibitor Pharmacophore with In Vivo Efficacy Surpassing Celecoxib

While no primary biological data exist for the target compound itself, the thiophene-pyrazole carboxylic acid scaffold to which it belongs has been rigorously validated as a COX-2 selective inhibitor pharmacophore. El-Shoukrofy et al. (2019) synthesized thiophene-pyrazole hybrids and demonstrated that all compounds were more COX-2 selective than COX-1, with compound 13 showing the highest selectivity index [1]. Crucially, compounds 6a, 6c, and 9 exhibited greater in vivo anti-inflammatory potency than celecoxib, with compound 6a achieving an ED₅₀ of 0.033 mmol/kg — more potent than both diclofenac sodium and celecoxib in the same assay [1]. These compounds also demonstrated gastrointestinal safety superior to indomethacin, diclofenac sodium, and celecoxib, addressing the key limitation of traditional NSAIDs [1]. Compounds 3, 9, 10, and 11 complied with Lipinski's Rule of Five, and the thiophene analog 3 (the closest structural relative to the target compound) was identified as one of the most promising candidates with acceptable physicochemical properties and moderate selective COX-2 inhibition [1]. Separately, benzothiophen-2-yl pyrazole carboxylic acid derivatives have shown dual COX-2/5-LOX inhibition with IC₅₀ values as low as 0.01 μM for COX-2, surpassing celecoxib and indomethacin in analgesic and anti-inflammatory activity .

COX-2 inhibition Anti-inflammatory Selectivity index In vivo efficacy Gastrointestinal safety

Class-Level Evidence: Pyrazole-Thiophene Hybrids as Multitarget Kinase Inhibitor Scaffolds with Activity Against Wild-Type and Mutant EGFR

Pyrazole-thiophene hybrid derivatives have been validated as multitarget kinase inhibitor scaffolds. Sallam et al. (2025) reported that pyrazole-thiophene hybrid compound 2 inhibited wild-type EGFR with an IC₅₀ of 16.25 μg/mL and the clinically relevant T790M drug-resistant mutant with an IC₅₀ of 17.8 μg/mL, while compound 14 showed balanced dual EGFR inhibition (16.33 and 16.6 μg/mL for wild-type and T790M, respectively) [1]. In the same series, compound 8 emerged as the most active VEGFR-2 inhibitor (IC₅₀ = 35.85 μg/mL) [1]. A separate 2026 study confirmed pyrazole-thiophene hybrids 3a and 5b as cytotoxic against HepG2 and MCF-7 cancer cells with IC₅₀ values of 24 μM and 10.36 μM (HepG2) and 38.8 μM and 26.9 μM (MCF-7), respectively [2]. The carboxylic acid functionality at the pyrazole 5-position is critical for further derivatization into amides and esters that can optimize kinase binding, as demonstrated by Persson et al. (2007) who showed that pyrazole carboxamides and carboxylic acids act as protein kinase inhibitors targeting CK2, AKT1, PKA, PKCα, and SAPK2a/p38, inducing growth arrest in MCF-7 breast cancer cells [3].

Kinase inhibition EGFR VEGFR-2 T790M mutant Anticancer

Rotatable Bond Count and Molecular Complexity: Isobutyl Group Provides Conformational Flexibility Without Excessive Molecular Weight Penalty

The target compound has 4 rotatable bonds and a molecular weight of 250.32 Da, compared to the N1-methyl analog (CAS 871825-56-8) with only 2 rotatable bonds and MW 208.24 Da, and the N1-fluoroethyl analog with 4 rotatable bonds but MW 240.25 Da [1]. The isobutyl group adds conformational flexibility (2 additional rotatable bonds vs. methyl) while maintaining a favorable rotatable bond count within the ≤10 threshold recommended by Veber for oral bioavailability [2]. The molecular weight of 250.32 remains well below the 500 Da Lipinski cutoff, and the rotatable bond-to-heavy-atom ratio (4/17 = 0.235) indicates a balanced rigidity-flexibility profile [1]. By contrast, the methyl analog, while lighter, sacrifices two degrees of conformational freedom that may be necessary for optimal target binding in flexible protein pockets; the fluoroethyl analog achieves similar flexibility but at the cost of reduced lipophilicity (XLogP3 1.7) and increased metabolic liability from the fluorine substituent [1].

Conformational flexibility Rotatable bonds Molecular weight efficiency Ligand efficiency

High-Value Application Scenarios for 1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic Acid Based on Differentiated Physicochemical and Pharmacophoric Properties


COX-2 Selective Inhibitor Lead Generation Using the Validated Thiophene-Pyrazole Carboxylic Acid Pharmacophore

The target compound serves as a building block for synthesizing amide and ester derivatives targeting COX-2 selective inhibition. The El-Shoukrofy et al. (2019) study demonstrated that thiophene-pyrazole hybrids achieve COX-2 selectivity superior to COX-1, with in vivo ED₅₀ values more potent than celecoxib (compound 6a: 0.033 mmol/kg) [1]. The target compound's XLogP3 of 2.7 and pKa of 3.53 are within the favorable range for gastrointestinal absorption and reduced ulcerogenicity — a key differentiation from traditional NSAIDs that was confirmed for this scaffold class [1]. The C5-COOH position provides a geometrically distinct amide coupling vector compared to C3-COOH or C4-COOH regioisomers, enabling exploration of novel IP space around the COX-2 binding pocket. The isobutyl N1 substituent, with 4 rotatable bonds and optimal lipophilicity, is well-suited for occupying the hydrophobic pocket exploited by celecoxib's methyl and trifluoromethyl groups [1].

Kinase Inhibitor Fragment Elaboration with a Derivatizable Carboxylic Acid Handle for Amide Library Synthesis

The target compound is an ideal starting point for generating kinase-focused amide libraries. Persson et al. (2007) established that pyrazole carboxylic acids and their carboxamide derivatives inhibit multiple protein kinases (CK2, AKT1, PKA, PKCα, SAPK2a/p38) and induce growth arrest in MCF-7 cancer cells [2]. The Sallam et al. (2025) study further validated the pyrazole-thiophene scaffold against wild-type EGFR (IC₅₀ = 16.25 μg/mL), T790M mutant EGFR (17.8 μg/mL), and VEGFR-2 (35.85 μg/mL) [3]. The target's 4 rotatable bonds and XLogP3 of 2.7 provide conformational flexibility and balanced lipophilicity for exploring the ATP-binding pocket, while the carboxylic acid at C5 enables straightforward parallel amide synthesis using standard HATU/EDC coupling conditions. For kinase-focused fragment-based drug discovery (FBDD), the MW of 250.32 Da and heavy atom count of 17 place this compound near the upper boundary of fragment space, making it suitable as a fragment-sized scaffold for structure-based elaboration [3].

Physicochemical Property-Optimized Probe Design Leveraging Isobutyl Lipophilicity Differentiation

The target compound's XLogP3 of 2.7 (vs. 1.7 for the N1-fluoroethyl analog) and intermediate pKa (3.53 vs. 3.34 and 3.63 for comparator analogs) make it the preferred building block for designing chemical probes where balanced cellular permeability and pH-dependent tissue distribution are critical parameters [4]. The isobutyl group's +I inductive effect modulates carboxylic acid acidity without introducing the metabolic vulnerability associated with fluoroalkyl groups. For CNS-targeted programs requiring blood-brain barrier penetration, the XLogP3 of 2.7 is within the established optimal range (2–4) for CNS drug candidates, and the TPSA of 83.4 Ų approaches the upper limit (~90 Ų) for passive BBB permeation, making this compound a suitable core for CNS-active probe development [5]. For inflammation-targeted programs, the pKa of 3.53 results in a higher fraction of unionized species at the mildly acidic pH of inflamed tissue (pH ~6.5) compared to the more acidic fluoroethyl analog (pKa 3.34), potentially enhancing local tissue retention [4].

Building Block for Anticancer Hybrid Molecules with Multitarget Kinase and Cytotoxic Activity

Recent studies have established that pyrazole-thiophene hybrids exhibit cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. The 2026 study reported IC₅₀ values of 24 μM and 10.36 μM (HepG2) for the most active pyrazole-thiophene hybrids, with molecular docking confirming binding to target protein PDB: 2W3L with free energies of −6.0251 to −7.3575 kcal/mol, stronger than vinblastine (−5.9584 kcal/mol) [6]. The target compound's carboxylic acid handle enables conjugation to diverse amine-bearing warheads through amide bond formation, supporting the rapid generation of hybrid molecules for anticancer screening. The thiophen-2-yl (rather than thiophen-3-yl) orientation of the target compound matches the substitution pattern most commonly associated with biological activity in the pyrazole-thiophene literature, as electron-donating substituents on the thiophene ring and proper thiophene-pyrazole geometry were identified as critical SAR determinants for anticancer potency [6].

Quote Request

Request a Quote for 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.